2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium hydrogen sulphate
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Overview
Description
2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium hydrogen sulphate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium hydrogen sulphate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1,3,3-trimethyl-2-methyleneindoline in the presence of a nitro group donor, such as nitric acid, to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group plays a crucial role in its reactivity, often undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar compounds include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares a similar methoxyphenyl group but differs in its overall structure and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a methoxy group and a phenylamino moiety.
4-Hydroxy-2-quinolones: These compounds have a different core structure but share some functional group similarities. The uniqueness of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium hydrogen sulphate lies in its combination of functional groups and its specific reactivity profile
Properties
CAS No. |
83969-01-1 |
---|---|
Molecular Formula |
C20H23N4O3.HO4S C20H24N4O7S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
hydrogen sulfate;1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine |
InChI |
InChI=1S/C20H22N4O3.H2O4S/c1-20(2)17-11-15(24(25)26)7-10-18(17)23(3)19(20)13-22-21-12-14-5-8-16(27-4)9-6-14;1-5(2,3)4/h5-11,13H,12H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
QMUDCXRLOWHEKS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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